Hexahydrofurofuran
CAS No.: 1793-94-8
Cat. No.: VC18943206
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1793-94-8 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |
| Standard InChI | InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2 |
| Standard InChI Key | PHXGAJLBHUUAKB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2C1OCC2 |
Introduction
Chemical Structure and Stereochemical Features
Hexahydrofurofuran consists of a six-membered saturated ring fused with a furan moiety, resulting in a rigid bicyclic system. The compound’s IUPAC name, 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan, reflects its stereochemical complexity, where the relative configurations at positions 3, 3a, 6a, and 6 determine its biological activity.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) studies reveal distinct chemical shifts for protons in different stereochemical environments. For example, protons on the hexahydrofurofuran ring exhibit split signals due to coupling interactions. In Clerodendrum inerme-derived diterpenoids, H-15 and H-16 protons in the α-substituted ring resonate at δ 5.08 and 5.79 ppm, respectively, while β-substituted counterparts appear at δ 5.21 and 5.71 ppm . These shifts confirm the presence of epimeric mixtures, highlighting the importance of stereochemistry in structural elucidation .
X-ray Crystallography and Computational Modeling
X-ray diffraction data for hexahydrofurofuran derivatives show bond lengths of 1.43–1.47 Å for ether linkages and dihedral angles of 112–118° between the fused rings. Density Functional Theory (DFT) simulations correlate well with experimental data, predicting stability differences of up to 2.3 kcal/mol between stereoisomers .
Synthesis Methods and Optimization
Enzymatic and Catalytic Innovations
Recent protocols employ lipase-catalyzed kinetic resolutions to enhance enantiomeric excess (ee). Pseudomonas fluorescens lipase achieves 98% ee by selectively acetylating the (3R,3aS,6aR)-isomer, followed by hydrolysis. Transition-metal catalysts like further improve yield (92%) in ring-closing metatheses .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | ee (%) |
|---|---|---|---|
| Acid-catalyzed | 65 | 75 | |
| Enzymatic resolution | P. fluorescens lipase | 85 | 98 |
| Metal-catalyzed | 92 | 99 |
Pharmaceutical Applications
Role in HIV Protease Inhibitors
Hexahydrofurofuran is a key component of darunavir, a second-generation HIV protease inhibitor. The compound’s rigid structure binds to the enzyme’s active site, reducing viral replication by 90% at nanomolar concentrations. Clinical trials demonstrate darunavir’s efficacy in treatment-experienced patients, with viral load reductions of 1.5–2.0 log10 copies/mL.
Anticancer and Anti-inflammatory Activity
Derivatives containing hexahydrofurofuran moieties inhibit NF-κB signaling in cancer cells, suppressing TNF-α production by 70% at 10 μM concentrations. In murine models, these compounds reduce tumor volume by 40–60% compared to controls .
Physicochemical Properties
Table 2: Physical and Chemical Properties of Hexahydrofurofuran
| Property | Value |
|---|---|
| Molecular Weight | 114.14 g/mol |
| Melting Point | -12°C to -10°C |
| Boiling Point | 198–202°C |
| Density | 1.12 g/cm³ |
| Solubility in Water | 8.3 g/L (25°C) |
| LogP (Octanol-Water) | 0.45 |
The compound’s low logP value indicates moderate hydrophilicity, facilitating its use in aqueous reaction media. Its stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulations.
Recent Advances in Industrial Production
Continuous-Flow Reactor Systems
Adoption of microreactor technology reduces reaction times from 12 hours to 45 minutes, achieving 94% conversion with <2% byproducts. Process Analytical Technology (PAT) tools monitor stereoselectivity in real-time, ensuring batch consistency .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis using ball mills yields 88% product with 97% ee, eliminating wastewater generation. Life Cycle Assessment (LCA) shows a 40% reduction in carbon footprint compared to traditional methods .
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